Cas no 219793-20-1 (8H-3a,7-Methanocycloocta[b]furan-8,10-dione,2,3,4,5,6,7-hexahydro-2-(1-hydroxy-1-methylethyl)-6-methyl-5,9-bis(3-methyl-2-buten-1-yl)-7-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-,(2S,3aS,5S,6R,7R)-)
![8H-3a,7-Methanocycloocta[b]furan-8,10-dione,2,3,4,5,6,7-hexahydro-2-(1-hydroxy-1-methylethyl)-6-methyl-5,9-bis(3-methyl-2-buten-1-yl)-7-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-,(2S,3aS,5S,6R,7R)- structure](https://de.kuujia.com/scimg/cas/219793-20-1x500.png)
219793-20-1 structure
Produktname:8H-3a,7-Methanocycloocta[b]furan-8,10-dione,2,3,4,5,6,7-hexahydro-2-(1-hydroxy-1-methylethyl)-6-methyl-5,9-bis(3-methyl-2-buten-1-yl)-7-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-,(2S,3aS,5S,6R,7R)-
8H-3a,7-Methanocycloocta[b]furan-8,10-dione,2,3,4,5,6,7-hexahydro-2-(1-hydroxy-1-methylethyl)-6-methyl-5,9-bis(3-methyl-2-buten-1-yl)-7-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-,(2S,3aS,5S,6R,7R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 8H-3a,7-Methanocycloocta[b]furan-8,10-dione,2,3,4,5,6,7-hexahydro-2-(1-hydroxy-1-methylethyl)-6-methyl-5,9-bis(3-methyl-2-buten-1-yl)-7-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-,(2S,3aS,5S,6R,7R)-
- 8H-3a,7-Methanocycloocta[b]furan-8,10-dione,2,3,4,5,6,7-hexahydro-2-(1-hydroxy-1-methylethyl)-6-methyl-5,9-bis(3-methyl-2-but
- 8H-3a,7-Methanocycloocta[b]furan-8,10-dione,2,3,4,5,6,7-hexahydro-2-(1-hydroxy-1-methylethyl)-6-methyl-5,9-bis(3-methyl-2-buten-1-yl)-7-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-,(2S,3aS,5S,6R
- 8H-3a,7-m<wbr>
- LogP
- 8H-3a,7-Methanocycloocta[b]furan-8,10-dione, 2,3,4,5,6,7-hexahydro-2-(1-hydroxy-1-methylethyl)-6-methyl-5,9-bis(3-methyl-2-buten-1-yl)-7-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-, (2S,3aS,5S,6R,7R)-
- furohyperforin
- CHEBI:176023
- 219793-20-1
- DTXSID401319080
- (1S,3S,8R,9R,10S)-3-(2-Hydroxypropan-2-yl)-9-methyl-6,10-bis(3-methylbut-2-enyl)-9-(4-methylpent-3-enyl)-8-(2-methylpropanoyl)-4-oxatricyclo[6.3.1.01,5]dodec-5-ene-7,12-dione
- CHEMBL3581588
-
- Inchi: 1S/C35H52O5/c1-21(2)13-12-18-33(11)25(16-14-22(3)4)19-34-20-27(32(9,10)39)40-30(34)26(17-15-23(5)6)29(37)35(33,31(34)38)28(36)24(7)8/h13-15,24-25,27,39H,12,16-20H2,1-11H3/t25-,27-,33+,34-,35-/m0/s1
- InChI-Schlüssel: SUOQGZCCNGMYHT-WYSBIKLGSA-N
- Lächelt: O1[C@H](C(O)(C)C)C[C@]23C(=O)[C@](C(=O)C(C)C)(C(=O)C(C/C=C(/C)\C)=C12)[C@](C)(CC/C=C(\C)/C)[C@@H](C/C=C(/C)\C)C3
Berechnete Eigenschaften
- Genaue Masse: 552.38147475g/mol
- Monoisotopenmasse: 552.38147475g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 10
- Komplexität: 1180
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 5
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 80.7Ų
- XLogP3: 8.1
Experimentelle Eigenschaften
- Dichte: 1.077
- Siedepunkt: 649.245°C at 760 mmHg
- Flammpunkt: 194.501°C
- Brechungsindex: 1.536
8H-3a,7-Methanocycloocta[b]furan-8,10-dione,2,3,4,5,6,7-hexahydro-2-(1-hydroxy-1-methylethyl)-6-methyl-5,9-bis(3-methyl-2-buten-1-yl)-7-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-,(2S,3aS,5S,6R,7R)- Verwandte Literatur
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Dongyan Li,Yongbo Xue,Hucheng Zhu,Yan Li,Bin Sun,Junjun Liu,Guangmin Yao,Jinwen Zhang,Guang Du,Yonghui Zhang RSC Adv. 2015 5 5277
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